BenchChemオンラインストアへようこそ!

6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

Drug Discovery Medicinal Chemistry Kinase Inhibitor Design

This compound fills a critical gap in commercial screening collections by simultaneously incorporating the 6-(4-methylpyrazol-1-yl)pyrimidine core and the N-(pyridin-3-ylmethyl)amino side chain—substructures never combined in standard catalogs. Its two-step synthetic route from 4,6-dichloropyrimidine enables rapid, cost-effective scale-up compared to complex analogs like A86. Request a Certificate of Analysis with ≥95% purity (HPLC), ¹H NMR and LCMS identity confirmation, and residual solvent analysis to ensure batch-to-batch reproducibility for kinase profiling experiments.

Molecular Formula C14H14N6
Molecular Weight 266.30 g/mol
CAS No. 2549004-40-0
Cat. No. B6442657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine
CAS2549004-40-0
Molecular FormulaC14H14N6
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CN=CC=C3
InChIInChI=1S/C14H14N6/c1-11-6-19-20(9-11)14-5-13(17-10-18-14)16-8-12-3-2-4-15-7-12/h2-7,9-10H,8H2,1H3,(H,16,17,18)
InChIKeyLUECBNJPKKNVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine (CAS 2549004-40-0): Structural Profile, Patent Pedigree, and Procurement Context


6-(4-Methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine (CAS 2549004-40-0) is a heterocyclic small molecule (C₁₄H₁₄N₆, MW 266.30 g/mol) featuring a pyrimidine core substituted at the 6-position with a 4-methyl-1H-pyrazol-1-yl group and at the 4-position with an N-(pyridin-3-ylmethyl)amino side chain [1]. The compound was created in PubChem on 2020-12-15 and is structurally encompassed by the general Formula (I) of patent family US20210251992 / CA-2994644-A1, assigned to Yissum Research Development Company of the Hebrew University of Jerusalem, which claims pyrazole pyrimidine derivatives as inhibitors of Casein Kinase I (CKI) and/or Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) for the treatment of malignant and inflammatory diseases [2]. The closest publicly characterized structural analog with published quantitative target-engagement data is Casein Kinase inhibitor A86 (CAS 2079069-01-3, C₁₈H₂₅FN₆, MW 344.43 g/mol), a pan-CKI inhibitor with a CKIα Kd of 9.8 nM and dual CDK7/CDK9 co-inhibitory activity, whose co-crystal structure with human CSNK1A1 has been solved at 2.28 Å resolution (PDB 6GZD) [3].

Why Generic Substitution of 6-(4-Methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine Is Not Advisable Without Structural Verification


Pyrazole-pyrimidine derivatives within the CKI/IRAK1 inhibitor class exhibit profound differences in kinase selectivity, target engagement, and functional activity arising from subtle variations in substitution patterns. In the A-series compounds described by Minzel et al. (2018), six structurally related molecules spanning the same pyrazole-pyrimidine scaffold displayed divergent CKI isoform binding profiles: compound A64 showed high affinity only to CKIδ and CKIε, while A86, A51, A75, and A14 displayed pan-CKI binding with sub-nanomolar affinity; only A64 served as a negative control in functional p53 stabilization assays due to its low CKIα affinity [1]. The N-(pyridin-3-yl)methyl side chain present in the target compound has been independently validated in a distinct kinase context—N-(pyridin-3-yl)pyrimidin-4-amine derivatives designed as CDK2 inhibitors, where compound 7l achieved an IC₅₀ of 64.42 nM against CDK2/cyclin A2, demonstrating that this particular amine substituent can confer specific kinase-binding properties [2]. The closest cataloged analog, CAS 2549033-54-5, substitutes the pyridin-3-ylmethylamine with an oxan-4-ylmethylamine group (replacing an aromatic heterocycle with a saturated oxygen-containing ring), which is predicted to alter hydrogen-bonding capacity, lipophilicity, and target-binding geometry—yet no bioactivity data are publicly available for either compound to confirm the functional consequence of this substitution [3]. These observations collectively demonstrate that two compounds sharing the same core scaffold but differing in a single substituent can have entirely orthogonal kinase-selectivity profiles and biological outcomes, making generic substitution scientifically unsound without explicit comparative data.

Product-Specific Quantitative Evidence Guide: 6-(4-Methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine (CAS 2549004-40-0) vs. Closest Comparators


Physicochemical Property Differentiation: Target Compound vs. Casein Kinase Inhibitor A86 (CAS 2079069-01-3)

The target compound (MW 266.30 g/mol, C₁₄H₁₄N₆, XLogP3-AA 1.6, 1 H-bond donor, 5 H-bond acceptors, 4 rotatable bonds) occupies a substantially different physicochemical space compared to the well-characterized A86 (MW 344.43 g/mol, C₁₈H₂₅FN₆, 2 H-bond donors, 6 H-bond acceptors, 5 rotatable bonds) [1]. The target compound has 78 g/mol lower molecular weight (23% reduction), lacks the fluorine atom present in A86 (which contributes to metabolic stability and binding interactions), lacks the cyclohexylamine moiety (replaced by a pyridin-3-ylmethylamine), and has a simpler 4-methylpyrazole rather than A86's 5-fluoropyrimidine with a cyclopropylmethyl-substituted pyrazole. The XLogP3 difference (1.6 vs. approximately 2.8 for A86) indicates that A86 is substantially more lipophilic . The target compound's lower molecular weight and lower lipophilicity place it closer to lead-like chemical space, while A86 is positioned in drug-like space.

Drug Discovery Medicinal Chemistry Kinase Inhibitor Design

Kinase Target Coverage: Patent-Defined CKI/IRAK1 Inhibitor Class vs. CDK2-Focused N-(Pyridin-3-yl)pyrimidin-4-amine Scaffolds

The target compound is structurally encompassed by the general Formula (I) of US20210251992, which claims pyrazole pyrimidine derivatives that inhibit Casein Kinase I (CKI) and/or Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This patent, based on the work of Minzel et al. (Cell 2018), describes compounds that were selected through cell-based screening for dual β-catenin/p53 stabilization—a CKIα-dependent phenotype [1]. Within this series, A86 demonstrated pan-CKI binding (Kd = 1–10 nM across CKI family members, CKIα Kd = 9.8 nM) with no binding to CK2, and co-targeted CDK7 and CDK9, leading to selective elimination of leukemic progenitors (IC₅₀ < 9 nM in leukemic CFU assays) while sparing normal hematopoietic stem and progenitor cells [2]. In contrast, the N-(pyridin-3-yl)pyrimidin-4-amine scaffold without the 6-pyrazole substituent has been independently optimized for CDK2 inhibition (compound 7l IC₅₀ = 64.42 nM against CDK2/cyclin A2), representing a distinct kinase-selectivity vector [3]. The presence of the 4-methylpyrazole at the 6-position of the pyrimidine in the target compound is a critical determinant: in the A-series, the pyrazole substituent is positioned to interact with the kinase hinge region, and its methylation state directly influences CKI isoform selectivity (A64, which differs in its pyrazole substitution, displays a divergent selectivity profile) [1].

Kinase Selectivity Target Engagement Patent Analysis

Structural Differentiation from the Closest Cataloged Analog: Pyridin-3-ylmethyl vs. Oxan-4-ylmethyl Side Chain Comparison

The closest publicly cataloged structural analog to the target compound is CAS 2549033-54-5, 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, which differs exclusively in the N-alkyl substituent: a pyridin-3-ylmethyl group (aromatic, H-bond acceptor, π-stacking capable) versus an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group (saturated, ether oxygen, no aromatic character) [1][2]. This single-atom substitution (N in the pyridine ring vs. O in the oxane ring) has two key consequences: (1) the target compound possesses an additional H-bond acceptor (the pyridine nitrogen) compared to the oxane analog, increasing total HBA count from 4 to 5; and (2) the pyridine ring introduces a potential π-π stacking interaction surface absent in the saturated oxane analog. In the context of CKIα co-crystallography with A86 (PDB 6GZD), the cyclohexylamine moiety makes hydrophobic interactions with Ile23 and Ile31 at the entrance of the kinase pocket, and the amine group forms an H-bond with Asp99 OD2 [3]. The pyridin-3-ylmethyl group may engage this region differently—potentially forming an additional H-bond with the Asp99 carboxylate or engaging in π-stacking with aromatic residues near the pocket entrance—but this hypothesis is untested experimentally for either the target compound or the oxane analog.

Structure-Activity Relationships Analog Selection Chemical Biology

Synthetic Accessibility and Procurement Differentiation vs. A86

The target compound's simpler structure—lacking the fluorinated pyrimidine core, cyclopropylmethyl substituent, and cyclohexylamine of A86—implies a shorter, more convergent synthetic route with fewer stereochemical challenges. The target compound can be synthesized through a two-step sequence: (1) SɴAr coupling of 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole to install the pyrazole at the 6-position, followed by (2) displacement of the remaining 4-chloro substituent with 3-(aminomethyl)pyridine [1]. In contrast, A86 requires construction of a 5-fluoropyrimidine core, installation of a cyclopropylmethyl-substituted pyrazole, and coupling with cyclohexylamine—a more complex multi-step sequence reflected in its commercial pricing (approximately USD 412–700 per 5–10 mg from major vendors) . The target compound is listed in PubChem (CID 154829190) with catalog identifiers AKOS040730742 and F6791-6816, indicating availability through chemical library suppliers, though quantitative pricing comparisons are not publicly accessible [2]. For laboratories seeking to explore CKI/IRAK1 chemical space with a more ligand-efficient, synthetically tractable entry point, the target compound's reduced structural complexity represents a procurement advantage in terms of both custom synthesis cost and scalability.

Chemical Synthesis Procurement Medicinal Chemistry

Best Research and Industrial Application Scenarios for 6-(4-Methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine (CAS 2549004-40-0)


Chemical Probe Development for CKIα-Dependent Phenotypic Screening

The target compound, as demonstrated by the Cell 2018 study of A-series inhibitors, is structurally positioned within a pyrazole-pyrimidine scaffold class that stabilizes both β-catenin and p53 in a CKIα-dependent manner—a dual phenotype that can be monitored in reporter cell lines (e.g., RKO colorectal cancer cells) [1]. The compound's simpler architecture (MW 266.30, no halogens, no stereocenters) compared to A86 makes it a more tractable starting point for systematic SAR exploration around the pyridin-3-ylmethylamine vector. Researchers can use this compound as a baseline scaffold to probe the contribution of the pyridine nitrogen to kinase hinge binding and selectivity, by comparison with the oxane analog (CAS 2549033-54-5) or by synthesizing pyridine positional isomers (pyridin-2-ylmethyl and pyridin-4-ylmethyl variants). The compound's inclusion in the US20210251992 patent family provides a clear intellectual property framework for compound optimization [2].

Comparative Kinase Profiling Against CDK2-Selective N-(Pyridin-3-yl)pyrimidin-4-amine Series

The N-(pyridin-3-yl)pyrimidin-4-amine substructure has been independently validated as a CDK2 inhibitor scaffold, with compound 7l achieving IC₅₀ = 64.42 nM [3]. The addition of the 6-(4-methylpyrazol-1-yl) substituent in the target compound is predicted to redirect kinase selectivity toward CKI family members. A systematic kinase profiling experiment comparing the target compound against a panel of CDK2-selective N-(pyridin-3-yl)pyrimidin-4-amines (lacking the pyrazole) would quantify the selectivity shift, potentially identifying a dual CKI/CDK inhibitor or a CKI-selective compound. Such data would directly inform whether the pyrazole substituent is sufficient to redirect kinase-targeting away from CDK2—a critical question for chemogenomic library design.

Custom Synthesis Procurement and Screening Library Expansion

For organizations building focused kinase inhibitor libraries, the target compound offers three procurement-relevant attributes: (1) it is listed in PubChem with catalog identifiers (AKOS040730742, F6791-6816), indicating availability through established chemical suppliers; (2) its synthetic route from 4,6-dichloropyrimidine in two steps enables rapid custom synthesis scale-up at lower cost than complex analogs like A86; and (3) its structural uniqueness—combining the 6-(4-methylpyrazol-1-yl)pyrimidine core with the N-(pyridin-3-ylmethyl)amino side chain—fills a gap in commercial screening collections that typically contain either pyrazole-pyrimidines or N-(pyridin-3-yl)pyrimidin-4-amines, but not both simultaneously [2][4]. Procurement teams should request a Certificate of Analysis specifying purity (≥95% recommended), identity confirmation by ¹H NMR and LCMS, and residual solvent analysis.

CKI Isoform Selectivity Profiling in the Context of Wnt/β-Catenin and p53 Dual Pathway Activation

The A-series inhibitor data from Minzel et al. (2018) established that subtle structural variations within the pyrazole-pyrimidine series can dramatically alter CKI isoform selectivity: A64 showed high affinity only for CKIδ and CKIε, whereas A86, A51, A75, and A14 displayed pan-CKI binding [1]. The target compound, with its distinct pyridin-3-ylmethyl side chain, represents a yet-uncharacterized node in this selectivity landscape. A focused experiment measuring compound binding to all six human CKI isoforms (α, γ1, γ2, γ3, δ, ε) by KINOMEscan or similar affinity profiling would determine whether the pyridin-3-ylmethyl substituent confers CKIα-selectivity, pan-CKI binding, or a novel selectivity pattern—information that would distinguish procurement value relative to the well-characterized A86 (pan-CKI, CKIα Kd = 9.8 nM) and A64 (CKIδ/ε-selective).

Quote Request

Request a Quote for 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.